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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid, with the confirmed IUPAC name 2-chloro-6-methylbenzoic
acid, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a
methyl group ortho to the carboxylic acid function, imparts specific chemical properties that
make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This
guide provides a comprehensive overview of its chemical and physical properties, detailed
synthetic protocols, and spectral analysis based on available data and predictive models.

Chemical and Physical Properties

2-Chloro-6-methylbenzoic acid is a white to off-white crystalline solid.[2] It exhibits limited
solubility in water but is soluble in organic solvents such as ethanol and acetone.[2] The
physical and chemical properties are summarized in the table below.
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Property Value Source

IUPAC Name 2-chloro-6-methylbenzoic acid [3]

6-Chloro-o-toluic acid, 6-
Synonyms ) ) [3]
chloro-2-methylbenzoic acid

CAS Number 21327-86-6 [3]

Molecular Formula CsH7CIO2 [3]

Molecular Weight 170.59 g/mol [1]
White to off-white crystalline

Appearance , [2]
solid

Melting Point 104-108 °C

- ) Data not available (likely

Boiling Point [4]
decomposes)

Water Solubility 651 mg/L at 25 °C

pKa (Predicted) 2.63+0.31

LogP (Octanol/Water Partition
2.31 [5]

Coefficient)

Experimental Protocols: Synthesis of 2-Chloro-6-
methylbenzoic Acid

Two primary synthetic routes for 2-chloro-6-methylbenzoic acid have been reported:
oxidation of 2-chloro-6-methylbenzaldehyde and carbonylation of 3-chloro-2-iodotoluene.[6]

Method 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[6]

Reaction Scheme:
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Reactants

Click to download full resolution via product page

Figure 1. Oxidation of 2-chloro-6-methylbenzaldehyde.

Detailed Protocol:

o Materials: 2-chloro-6-methylbenzaldehyde, an oxidizing agent (e.g., potassium
permanganate (KMnQOa) or sodium chlorite (NaClOz)), appropriate solvent (e.g., acetone,
water), and acid for workup (e.g., hydrochloric acid).

e Procedure:
o Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent in a reaction flask.

o Slowly add the oxidizing agent to the solution while maintaining the temperature (the
reaction can be exothermic).

o Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer
chromatography (TLC).

o Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium
bisulfite if permanganate is used).

o Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

o Filter the solid product, wash with cold water, and dry under vacuum.
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o Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-chloro-

6-methylbenzoic acid.

Method 2: Carbonylation of 3-Chloro-2-iodotoluene

This approach involves a palladium-catalyzed carbonylation of an aryl halide.[6]

Reaction Scheme:

Reactants
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Figure 2. Carbonylation of 3-chloro-2-iodotoluene.

Detailed Protocol:

o Materials: 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g., Pd(OAc)z with a
phosphine ligand), a base (e.g., triethylamine), and carbon monoxide (CO) gas.

e Procedure:

o In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, the palladium catalyst,

and the base.

o Pressurize the reactor with carbon monoxide.
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o Heat the reaction mixture with stirring for the required time.

o After cooling and venting the CO, the resulting methyl ester can be isolated or hydrolyzed
in situ.

o For hydrolysis, add an aqueous base (e.g., NaOH or KOH) and heat the mixture.

o After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid to
precipitate 2-chloro-6-methylbenzoic acid.

o Filter, wash, and dry the product as described in Method 1. This method reportedly gives a
high yield of the final product.[6]

Spectral Analysis

Detailed experimental spectra for 2-chloro-6-methylbenzoic acid are not widely available in
public databases. The following analyses are based on predicted data and comparison with
structurally similar compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl protons, and the carboxylic acid proton.

o Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

o Aromatic Protons (Ar-H): Three protons on the benzene ring will likely appear as a complex
multiplet in the range of 7.0-7.5 ppm. The exact chemical shifts and coupling patterns will
depend on the electronic effects of the chloro, methyl, and carboxyl groups.

o Methyl Protons (-CHs): A singlet around 2.5 ppm.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

e Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
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o Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (120-140
ppm) due to the lack of symmetry. The carbons bearing the chloro and methyl substituents
will have their chemical shifts influenced by these groups.

o Methyl Carbon (-CHs): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm~1.

C=0 Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm™—1,

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm~1 region.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm~1 region.

C-ClI Stretch: A band in the fingerprint region, typically around 600-800 cm~21.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization would be expected to show a molecular ion peak
and characteristic fragmentation patterns.

e Molecular lon (M*): A peak at m/z 170, with an M+2 peak at m/z 172 of approximately one-
third the intensity, characteristic of a chlorine-containing compound.

e Major Fragments:

o

[M-OH]*: Loss of a hydroxyl radical (m/z 153).

[¢]

[M-COOH]*: Loss of the carboxyl group (m/z 125).

[¢]

Further fragmentation of the aromatic ring.

Biological Context and Applications
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Substituted benzoic acids are important in various biological contexts. In plants, benzoic acids
are precursors to a wide range of primary and secondary metabolites, including hormones and
defense compounds, synthesized via the phenylpropanoid pathway.[7][8] In drug metabolism,
benzoic acid and its derivatives can undergo glycine conjugation in the liver, a process that
facilitates their excretion.[9][10]

The primary application of 2-chloro-6-methylbenzoic acid is as a key intermediate in the
synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]
Its functional groups allow for a variety of chemical transformations, making it a versatile
building block in organic synthesis.

Conclusion

2-Chloro-6-methylbenzoic acid is a valuable chemical intermediate with well-defined physical
properties. While detailed experimental spectral data is not readily available, its structure can
be reliably confirmed using standard spectroscopic techniques based on predicted values and
comparison with related compounds. The synthetic methods outlined provide viable routes for
its preparation on both laboratory and larger scales, enabling its use in the development of new
pharmaceuticals and agrochemicals. For researchers and professionals in drug development,
understanding the reactivity and properties of this compound is crucial for its effective
application in synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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